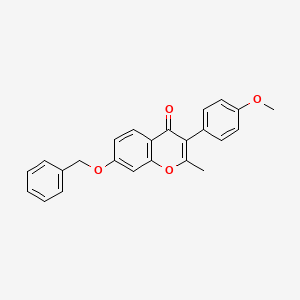

7-(benzyloxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-(benzyloxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its chromen-4-one core structure, which is substituted with benzyloxy, methoxyphenyl, and methyl groups.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-(Benzyloxy)-3-(4-Methoxyphenyl)-2-methyl-4H-chromen-4-on umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Vorläufern. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Herstellung von 4-Methoxybenzaldehyd: Dieser kann aus p-Anisaldehyd durch Oxidation mit Wasserstoffperoxid und einem Diselenid-Katalysator synthetisiert werden.

Bildung des Chromen-4-on-Grundkörpers: Der Chromen-4-on-Grundkörper kann durch eine Cyclisierungsreaktion unter sauren Bedingungen aus 4-Methoxybenzaldehyd und einem geeigneten Diketon synthetisiert werden.

Einführung der Benzyloxygruppe: Die Benzyloxygruppe kann durch eine nukleophile Substitutionsreaktion mit Benzylbromid und einer Base wie Kaliumcarbonat eingeführt werden.

Methylierung: Der letzte Schritt beinhaltet die Methylierung des Chromen-4-on-Grundkörpers mit Methyliodid und einer Base wie Natriumhydrid.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege beinhalten, sind aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung von Durchflussreaktoren, automatisierter Synthese und Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-(Benzyloxy)-3-(4-Methoxyphenyl)-2-methyl-4H-chromen-4-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitution: Nukleophile Substitutionsreaktionen können verschiedene Substituenten an den aromatischen Ringen einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, unter inerter Atmosphäre.

Substitution: Benzylbromid, Kaliumcarbonat, Methyliodid, Natriumhydrid.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Chromanol-Derivate.

Substitution: Verschiedene substituierte Chromen-4-on-Derivate.

Wissenschaftliche Forschungsanwendungen

7-(Benzyloxy)-3-(4-Methoxyphenyl)-2-methyl-4H-chromen-4-on hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird auf seine potenziellen antioxidativen und entzündungshemmenden Eigenschaften untersucht.

Medizin: Wird auf seine krebshemmende Aktivität und sein Potenzial als Therapeutikum untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und Arzneimittel eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 7-(Benzyloxy)-3-(4-Methoxyphenyl)-2-methyl-4H-chromen-4-on beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Antioxidative Aktivität: Die Verbindung kann freie Radikale abfangen und oxidativen Stress reduzieren, indem sie Wasserstoffatome oder Elektronen spendet.

Entzündungshemmende Aktivität: Sie hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen wie Cyclooxygenase.

Krebshemmende Aktivität: Die Verbindung induziert Apoptose in Krebszellen, indem sie Caspasen aktiviert und die Mitochondrienfunktion stört.

Wissenschaftliche Forschungsanwendungen

7-(benzyloxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.

Industry: Utilized in the development of new materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 7-(benzyloxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

7-Hydroxy-3-(4-Methoxyphenyl)-2-methyl-4H-chromen-4-on: Ähnliche Struktur, aber mit einer Hydroxygruppe anstelle einer Benzyloxygruppe.

7-(Benzyloxy)-3-(4-Hydroxyphenyl)-2-methyl-4H-chromen-4-on: Ähnliche Struktur, aber mit einer Hydroxygruppe am Phenylring.

7-(Benzyloxy)-3-(4-Methoxyphenyl)-4H-chromen-4-on: Fehlt die Methylgruppe am Chromen-4-on-Grundkörper.

Einzigartigkeit

7-(Benzyloxy)-3-(4-Methoxyphenyl)-2-methyl-4H-chromen-4-on ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein der Benzyloxygruppe erhöht seine Lipophilie und das Potenzial für die Membranpermeabilität, während die Methoxyphenylgruppe zu seiner antioxidativen Aktivität beiträgt .

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-2-methyl-7-phenylmethoxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O4/c1-16-23(18-8-10-19(26-2)11-9-18)24(25)21-13-12-20(14-22(21)28-16)27-15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJITSDTKVMANW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E)-5-methyl-4-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12160275.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B12160276.png)

![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160283.png)

![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12160290.png)

![5-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B12160304.png)

![2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12160306.png)

![N'-{(Z)-[4-(diethylamino)phenyl]methylidene}-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12160312.png)

![N~3~-(2-chloro-7H-purin-6-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-beta-alaninamide](/img/structure/B12160314.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12160321.png)

![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B12160350.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(Z)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12160352.png)

![4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide](/img/structure/B12160360.png)

![ethyl 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12160361.png)